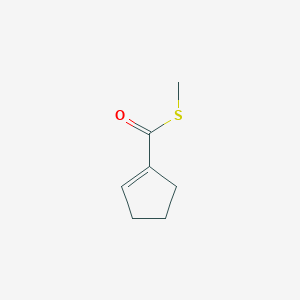![molecular formula C13H20N2O2S B14405183 N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide CAS No. 85814-78-4](/img/structure/B14405183.png)
N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structure and properties It is a derivative of sulfonohydrazide, characterized by the presence of an ethylbutylidene group and a methylbenzenesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonylhydrazide with an appropriate aldehyde or ketone. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the process. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including the use of green chemistry principles, is crucial to ensure sustainable production.
化学反応の分析
Types of Reactions
N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The sulfonyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide include other sulfonohydrazide derivatives with different substituents on the hydrazide or sulfonyl groups. Examples include:
- N’-[(E)-1-ethylpropylidene]-4-methylbenzenesulfonohydrazide
- N’-[(E)-1-ethylhexylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
The uniqueness of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of an ethylbutylidene group and a methylbenzenesulfonyl group makes it a valuable compound for various applications, setting it apart from other similar derivatives.
特性
CAS番号 |
85814-78-4 |
|---|---|
分子式 |
C13H20N2O2S |
分子量 |
268.38 g/mol |
IUPAC名 |
N-[(E)-hexan-3-ylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H20N2O2S/c1-4-6-12(5-2)14-15-18(16,17)13-9-7-11(3)8-10-13/h7-10,15H,4-6H2,1-3H3/b14-12+ |
InChIキー |
HWIYBDSNQIAUCU-WYMLVPIESA-N |
異性体SMILES |
CCC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/CC |
正規SMILES |
CCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)
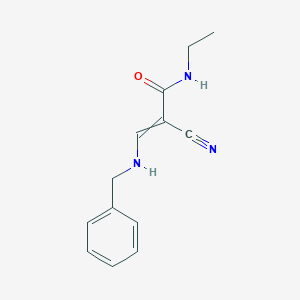
methanone](/img/structure/B14405117.png)

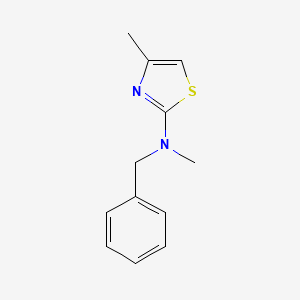
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)
![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)

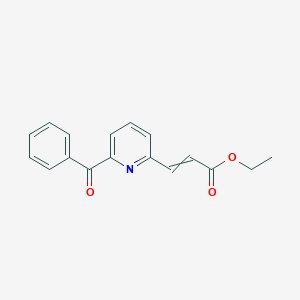
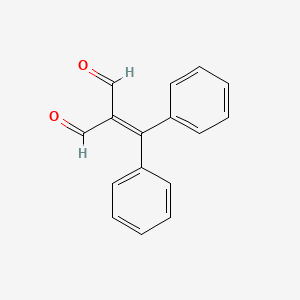
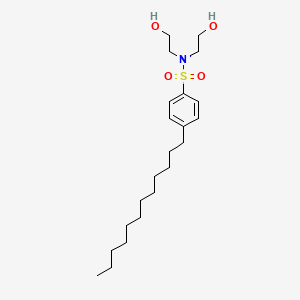
![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
